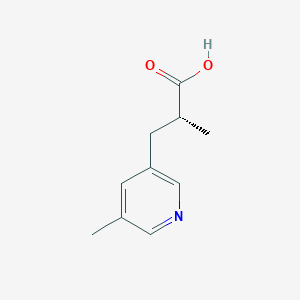

(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid

Beschreibung

(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid is a chiral carboxylic acid featuring a pyridine ring substituted with a methyl group at position 5 and a methyl group at the second carbon of the propanoic acid backbone. Its stereochemistry at the C2 position (R-configuration) and the hydrophobic pyridinyl substituent distinguish it from simpler aliphatic carboxylic acids.

Eigenschaften

IUPAC Name |

(2R)-2-methyl-3-(5-methylpyridin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-9(6-11-5-7)4-8(2)10(12)13/h3,5-6,8H,4H2,1-2H3,(H,12,13)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDPYGGUYSMUPV-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CN=C1)C[C@@H](C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is typically catalyzed by palladium and proceeds under mild conditions to yield the desired pyridine derivative.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . For example, the α-methylation of pyridines using a bench-top continuous flow setup can produce 2-methylpyridines with high selectivity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium or rhodium catalysts is often employed.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid is being investigated for its potential therapeutic effects. It has shown promise in:

- Pain Management: Studies have indicated that this compound may act as an analgesic, providing relief from chronic pain conditions. Research involving animal models has demonstrated significant pain reduction when administered at specific dosages .

- Anti-inflammatory Properties: The compound's interaction with inflammatory pathways suggests potential use in treating inflammatory diseases .

Biochemical Studies

The compound plays a role in various biochemical pathways:

- Enzyme Modulation: It can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways critical for maintaining cellular homeostasis .

- Signal Transduction: Research indicates that it may affect signal transduction pathways, impacting cellular responses to external stimuli .

Drug Development

(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid serves as a lead compound for developing new pharmaceuticals:

- Precursor in Synthesis: It is used as a building block for synthesizing more complex molecules with enhanced biological activity .

- Targeted Drug Delivery Systems: The compound's properties are being explored for use in targeted drug delivery mechanisms, enhancing the efficacy of therapeutic agents .

Data Tables

| Application Area | Specific Use | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Pain Management | Significant analgesic effects observed in studies |

| Biochemical Studies | Enzyme Modulation | Influences metabolic pathways |

| Drug Development | Precursor in Synthesis | Building block for complex pharmaceuticals |

| Targeted Drug Delivery | Enhanced efficacy | Improved delivery systems under investigation |

Case Studies

Case Study 1: Analgesic Effects

In a study assessing the analgesic properties of (2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid, researchers utilized the Kim and Chung model for chronic pain. Results indicated that administration of the compound significantly reduced pain responses in rat models compared to control groups, suggesting its potential utility in pain management therapies .

Case Study 2: Inhibition of Enzymatic Activity

Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results showed that varying concentrations of (2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid could modulate enzyme activity, providing insights into its role as a therapeutic agent in metabolic disorders .

Wirkmechanismus

The mechanism of action of (2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups—a carboxylic acid and a 5-methylpyridin-3-yl substituent—contrast with analogs in the evidence. Below is a comparative analysis:

Key Differences and Implications

Pyridine vs. Fluorine substitution in the pyridine ring (as in the methyl ester analog ) increases electronegativity, altering electronic properties and bioavailability.

Carboxylic Acid vs. Ester/Amino Derivatives: The free carboxylic acid in the target compound confers higher acidity (predicted pKa ~4.5–5.0) compared to the methyl ester derivative (pKa ~neutral) or the Boc-protected amino acid (pKa influenced by the Boc group).

In contrast, racemic mixtures (e.g., non-chiral chloro-hydroxy derivative ) lack this specificity.

Hydrophobicity and Solubility :

- The pyridinyl and methyl groups increase lipophilicity compared to polar Djenkolic acid but reduce it relative to the Boc-protected analog .

Biologische Aktivität

(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid is a pyridine derivative with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its specific stereochemistry and functional groups that influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The compound has a molecular formula of CHNO, with a structural configuration that includes a methyl group on the pyridine ring and a propanoic acid moiety. The (2R) configuration indicates its specific stereochemistry, which can significantly affect its biological interactions and reactivity.

The biological activity of (2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid may involve several mechanisms:

- Receptor Binding : The compound may interact with specific receptors, potentially modulating their activity.

- Enzyme Inhibition : It may inhibit certain enzymes, impacting metabolic pathways.

- Signal Transduction : The compound could influence signal transduction pathways, altering cellular responses.

Anticancer Activity

Recent studies have explored the anticancer properties of related compounds within the same structural class. For instance, compounds derived from the same scaffold have shown moderate anticancer activity against various tumor cell lines. In a study involving 38 cell lines, some derivatives exhibited growth inhibition ranging from 1% to 23% at a concentration of 10 μM .

Neuroprotective Effects

Research indicates that compounds similar to (2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid may possess neuroprotective properties. A study evaluated the neuroprotective capacity of various compounds in models of Parkinson's disease, highlighting their potential to rescue dopaminergic neurons without inducing cytotoxic effects .

Case Studies

- GPR88 Agonists : A series of studies focused on GPR88 agonists derived from related structures demonstrated significant effects on alcohol self-administration in preclinical models. These findings suggest that compounds like (2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid could serve as leads for developing treatments for addiction .

- Inhibition Studies : Molecular docking studies have been conducted to understand how this compound interacts with various enzymes, providing insights into its inhibitory potential against key metabolic pathways .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for enantioselective preparation of (2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid?

- Methodological Answer: Enantioselective synthesis can be achieved via chiral auxiliary-mediated alkylation or asymmetric catalysis. For example, coupling 5-methylpyridine-3-carbaldehyde with a chiral glycine equivalent (e.g., (R)-tert-butylsulfinamide) followed by stereocontrolled methylation and oxidation to the carboxylic acid. Chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) can further ensure enantiomeric purity .

Q. How can the stereochemical configuration at the C2 position be confirmed experimentally?

- Methodological Answer: X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, compare experimental optical rotation values with literature data for analogous compounds. Nuclear Overhauser Effect (NOE) NMR experiments can also distinguish diastereotopic protons near the chiral center .

Q. What analytical techniques are critical for purity assessment of this compound?

- Methodological Answer: Use reversed-phase HPLC with UV detection (λ = 254 nm) for purity analysis. Pair with chiral stationary phases (e.g., amylose- or cellulose-based columns) to quantify enantiomeric excess. Mass spectrometry (LC-MS) and / NMR are essential for structural validation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer: Contradictions may arise from differences in enantiomeric purity, assay conditions (e.g., pH, co-solvents), or cellular models. Re-evaluate the compound’s purity via chiral HPLC and standardize assay protocols (e.g., buffer composition, cell lines). Conduct structure-activity relationship (SAR) studies using stereoisomerically pure analogs to isolate enantiomer-specific effects .

Q. What experimental approaches are suitable for probing the metabolic stability of (2R)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid?

- Methodological Answer: Perform in vitro metabolic assays using liver microsomes or hepatocytes. Monitor degradation via LC-MS/MS and identify metabolites through fragmentation patterns. To improve stability, introduce deuterium at metabolically labile positions (e.g., methyl groups) or modify the pyridine ring with electron-withdrawing substituents .

Q. How can computational methods guide the design of derivatives with enhanced binding affinity to target enzymes?

- Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to predict binding poses of the compound in enzyme active sites (e.g., kinases or carboxylases). Molecular dynamics simulations can assess stability of ligand-receptor complexes. Focus on optimizing hydrogen-bonding interactions with the pyridine nitrogen and carboxylic acid moiety, while minimizing steric clashes .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

- Methodological Answer: Transition from batch to flow chemistry for better control of reaction parameters (e.g., temperature, residence time). Use immobilized chiral catalysts (e.g., silica-supported proline derivatives) to enhance recyclability. Monitor enantiomeric excess in real-time via inline FTIR or polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.